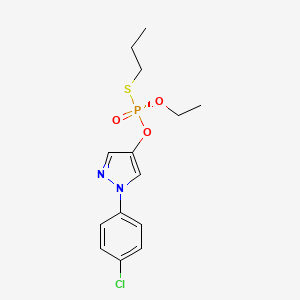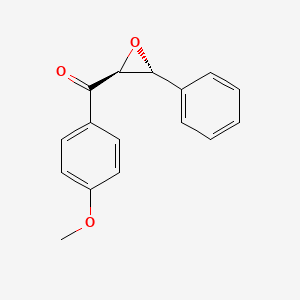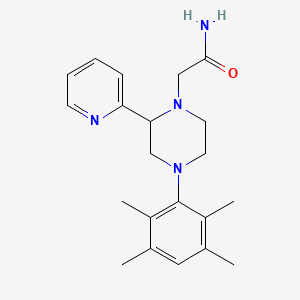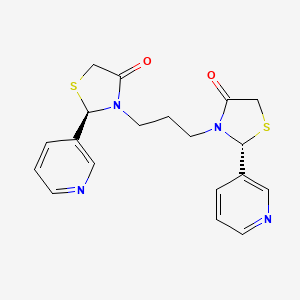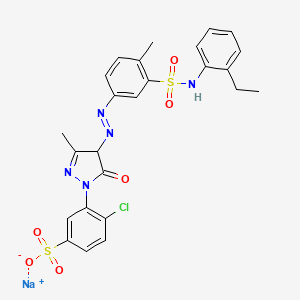
Disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, sulfonate groups, and azo linkages, making it a valuable molecule in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE typically involves multiple steps, starting with the preparation of 2,3-dichloroquinoxaline. This intermediate is synthesized by reacting quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions . The resulting 2,3-dichloroquinoxaline is then further reacted with appropriate sulfonate and azo compounds to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency and minimize waste.
化学反応の分析
Types of Reactions
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions.
Major Products
科学的研究の応用
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with nucleic acids and proteins, potentially inhibiting their functions. The sulfonate groups enhance the compound’s solubility and facilitate its transport across cell membranes. The azo linkage can undergo reduction to release active amine derivatives, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Chloroquinoxaline: Similar in structure but with different reactivity and applications.
2,3-Dihydroxyquinoxaline: Known for its use in biochemical research and as a building block for other compounds.
Uniqueness
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
32686-78-5 |
|---|---|
分子式 |
C21H15Cl2N7O7S.2Na C21H15Cl2N7Na2O7S |
分子量 |
626.3 g/mol |
IUPAC名 |
disodium;2-[4-[[2,3-dichloro-6-formamido-4-(2-sulfonatophenyl)quinoxalin-1-yl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H17Cl2N7O7S.2Na/c1-11-18(21(34)28(26-11)9-17(32)33)25-27-30-13-7-6-12(24-10-31)8-15(13)29(19(22)20(30)23)14-4-2-3-5-16(14)38(35,36)37;;/h2-8,10,18H,9H2,1H3,(H,24,31)(H,32,33)(H,35,36,37);;/q;2*+1/p-2 |
InChIキー |
ODJZJZJYGPBYQD-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NN2C3=C(C=C(C=C3)NC=O)N(C(=C2Cl)Cl)C4=CC=CC=C4S(=O)(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





